Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
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Description
Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methyl-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structure:
Key Features:
- Morpholine Ring : Enhances binding affinity to biological targets.
- Nitro Group : Potential for bioreduction leading to reactive intermediates.
- Benzamide Core : Common in pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form amino derivatives, which may interact with cellular components, influencing various biological pathways. The morpholine moiety contributes to its receptor binding capabilities, making it a potential inhibitor for certain enzymes.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : Inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Anticancer Potential : Shows promise in inhibiting tumor growth through modulation of apoptotic pathways.
Study 1: Anti-inflammatory Effects
In a study assessing the inhibitory effects on COX enzymes, this compound demonstrated an IC50 value of 12 µM for COX-2 inhibition, suggesting significant anti-inflammatory potential.
Study 2: Antitumor Activity
A recent investigation into the compound's anticancer properties revealed that it reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H21N3O6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 5-[(2-methyl-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O6/c1-13-15(4-3-5-17(13)23(26)27)19(24)21-14-6-7-18(16(12-14)20(25)28-2)22-8-10-29-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,24) |
InChI Key |
MBXPKIWZRXEVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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